BenchChemオンラインストアへようこそ!

UNC9995

β-arrestin recruitment Drd2 biased agonism functional selectivity

Choose UNC9995 for your research to leverage its unique β-arrestin2-biased Drd2 agonism—robustly activating anti-inflammatory signaling with minimal G-protein activity (EC50 120 nM, Emax 88%). This selectivity is critical for dissecting β-arrestin2-dependent mechanisms in neuroinflammation, Parkinson's, and depression models without confounding off-target effects. Available in ≥98% purity, ideal for reproducible in vitro and in vivo studies.

Molecular Formula C20H21Cl2N3OS
Molecular Weight 422.4 g/mol
Cat. No. B10855355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC9995
Molecular FormulaC20H21Cl2N3OS
Molecular Weight422.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCOC2=CC3=C(C=C2)SC=N3)C4=C(C(=CC=C4)Cl)Cl
InChIInChI=1S/C20H21Cl2N3OS/c21-16-3-1-4-18(20(16)22)25-10-8-24(9-11-25)7-2-12-26-15-5-6-19-17(13-15)23-14-27-19/h1,3-6,13-14H,2,7-12H2
InChIKeyVBHBKXBUHHJVBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UNC9995: A β-Arrestin2-Biased Dopamine D2 Receptor Agonist for Neuroinflammation Research


UNC9995 is a functionally selective, β-arrestin2-biased agonist of the dopamine D2 receptor (Drd2). It preferentially activates β-arrestin2-dependent signaling pathways over canonical G-protein-mediated signaling [1]. Its chemical structure is 5-[3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propoxy]-1,3-benzothiazole [2]. UNC9995 has demonstrated therapeutic potential in preclinical models of Parkinson's disease and depression by mitigating neuroinflammation and preventing neuronal degeneration [3][4].

Why UNC9995 Cannot Be Substituted with Generic Drd2 Agonists in Neuroinflammation Studies


UNC9995's unique β-arrestin2-biased signaling profile distinguishes it from generic Drd2 agonists. Unlike unbiased agonists (e.g., quinpirole) or balanced agonists (e.g., aripiprazole) that activate both G-protein and β-arrestin pathways, UNC9995 shows minimal G-protein activity while robustly stimulating β-arrestin2 translocation and downstream anti-inflammatory signaling [1]. This functional selectivity is critical for dissecting the specific role of β-arrestin2-mediated pathways in neuroinflammation and for avoiding potential off-target effects associated with G-protein activation [2]. Substitution with a non-biased agonist would confound experimental results by activating additional signaling pathways and potentially masking the specific contributions of β-arrestin2.

Quantitative Differentiation of UNC9995 from Related Drd2 Ligands


Comparative β-Arrestin Recruitment Potency and Efficacy: UNC9995 vs. UNC9994

UNC9995 demonstrates a distinct β-arrestin recruitment profile compared to the closely related analog UNC9994. In the Tango β-arrestin-2 translocation assay, UNC9994 showed an EC50 of 6.1 nM with an Emax of 91%, indicating higher potency but similar efficacy to UNC9995's EC50 of 120 nM and Emax of 88% [1][2]. This difference in potency may be relevant for applications requiring a wider dynamic range of β-arrestin activation or when lower receptor occupancy is desired.

β-arrestin recruitment Drd2 biased agonism functional selectivity

G Protein Signaling Selectivity: UNC9995 vs. Aripiprazole and Quinpirole

UNC9995 exhibits a strong bias towards β-arrestin2 signaling with minimal activation of G-protein-mediated pathways. In contrast, the balanced agonist aripiprazole partially activates G-protein signaling (EC50 = 38 nM, Emax = 51% in a cAMP assay), and the full agonist quinpirole potently activates G-protein signaling (EC50 = 3.2 nM, Emax = 100%) [1]. UNC9995's anti-inflammatory effects are independent of the Drd2/Gαi protein pathway, as demonstrated by the lack of effect of pertussis toxin (a Gαi inhibitor) on UNC9995-mediated NLRP3 inflammasome suppression [2].

G protein signaling cAMP inhibition functional selectivity

In Vivo Efficacy in Depression Models: UNC9995 vs. Vehicle Control

UNC9995 administration (2 mg/kg/day, i.p., for 10-14 days) significantly ameliorated depressive-like behaviors in two chronic stress mouse models. In the chronic social defeat stress (CSDS) model, UNC9995 treatment reduced immobility time in the tail suspension test (TST) compared to saline-treated susceptible mice, indicating an antidepressant-like effect [1]. Similarly, in the chronic unpredictable mild stress (CUMS) model, UNC9995 restored sucrose preference and reduced immobility in the forced swim test [1]. These behavioral improvements were absent in β-arrestin2 knockout mice, confirming the requirement of β-arrestin2 for UNC9995's in vivo efficacy [1].

in vivo efficacy depression model behavioral pharmacology

Mechanism-Specific Anti-Inflammatory Action: β-Arrestin2-Dependent NLRP3 Inflammasome Inhibition

UNC9995 suppresses NLRP3 inflammasome activation through a β-arrestin2-dependent mechanism that is independent of Gαi protein signaling. In astrocytes, UNC9995 enhances the interaction between β-arrestin2 and NLRP3, disrupting inflammasome assembly and reducing IL-1β production [1]. This anti-inflammatory effect is abolished in β-arrestin2 knockout cells and mice, confirming the specificity of the mechanism [1]. In contrast, unbiased Drd2 agonists that activate G-protein signaling do not exhibit this same β-arrestin2-dependent NLRP3 inhibition [2].

NLRP3 inflammasome neuroinflammation β-arrestin2 signaling

Astrocyte-Specific Anti-Inflammatory Effects: UNC9995 vs. Vehicle in IL-6 Stimulated Primary Astrocytes

In primary astrocytes stimulated with IL-6 (300 ng/mL), UNC9995 (10 μM) pretreatment significantly enhanced the interaction between β-arrestin2 and STAT3, leading to cytoplasmic retention of STAT3 and inhibition of JAK-STAT3-mediated inflammatory gene transcription [1]. This effect is specific to β-arrestin2-biased signaling, as it is absent in β-arrestin2 knockout cells. In contrast, vehicle-treated cells showed robust STAT3 nuclear translocation and activation of downstream inflammatory pathways [1].

astrocytes STAT3 signaling JAK/STAT pathway

Optimal Research Applications for UNC9995 Based on Quantitative Evidence


Dissecting β-Arrestin2-Specific Signaling in Neuroinflammation

Researchers studying the role of β-arrestin2 in astrocyte-mediated neuroinflammation can utilize UNC9995 to selectively activate the Drd2/β-arrestin2 pathway without confounding G-protein signaling. This application is supported by evidence that UNC9995's anti-inflammatory effects are β-arrestin2-dependent and independent of Gαi protein activity [1]. In vitro, UNC9995 (10 μM) can be used to investigate β-arrestin2-mediated inhibition of NLRP3 inflammasome assembly and IL-1β production in primary astrocytes or cell lines [2]. In vivo, administration of UNC9995 (2 mg/kg/day i.p.) in β-arrestin2 knockout mice can confirm the specificity of observed effects [2][3].

Investigating Novel Antidepressant Mechanisms Targeting Astrocytic Dysfunction

UNC9995's ability to ameliorate depressive-like behaviors in chronic stress models through β-arrestin2/STAT3 signaling in astrocytes positions it as a valuable tool for exploring novel antidepressant mechanisms [3]. Studies can employ UNC9995 (2 mg/kg/day i.p. for 10-14 days) in CSDS or CUMS mouse models to assess its effects on behavioral despair, anhedonia, and astrocytic pathology [3]. This approach is particularly relevant for research focused on treatment-resistant depression or the role of neuroinflammation in mood disorders.

Targeted Neuroprotection in Parkinson's Disease Models

In MPTP-induced mouse models of Parkinson's disease, UNC9995 has been shown to protect dopaminergic neurons and inhibit glial activation in a Drd2-dependent manner [2]. Researchers can use UNC9995 to investigate β-arrestin2-mediated neuroprotective mechanisms, including the suppression of NLRP3 inflammasome activation and the promotion of neuronal survival signaling [2]. This application is particularly suited for studies aiming to differentiate the neuroprotective effects of biased Drd2 agonism from the motor side effects associated with non-biased agonists.

Comparative Pharmacology Studies of Biased Drd2 Agonists

UNC9995 serves as a valuable comparator in studies evaluating the functional selectivity of Drd2 ligands. Its distinct β-arrestin recruitment potency (EC50 = 120 nM, Emax = 88%) and minimal G-protein activity [1][4] provide a benchmark for assessing the bias of novel compounds. Researchers can directly compare UNC9995 to other biased agonists (e.g., UNC9994, UNC9975) or unbiased agonists (e.g., quinpirole) in parallel assays to quantify signaling bias and understand structure-activity relationships driving functional selectivity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for UNC9995

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.